4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 690646-06-1
VCID: VC2418950
InChI: InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
SMILES: C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Molecular Formula: C14H11ClFNO4S
Molecular Weight: 343.8 g/mol

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

CAS No.: 690646-06-1

Cat. No.: VC2418950

Molecular Formula: C14H11ClFNO4S

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid - 690646-06-1

Specification

CAS No. 690646-06-1
Molecular Formula C14H11ClFNO4S
Molecular Weight 343.8 g/mol
IUPAC Name 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoic acid
Standard InChI InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Standard InChI Key XDBMHGBVEFTTBW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Canonical SMILES C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Introduction

Chemical Identification and Basic Properties

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound characterized by its unique molecular structure containing a benzoic acid moiety linked to a sulfonamide group with a 3-chloro-4-fluorophenyl substituent. This compound is classified as a sulfonamide derivative with potential pharmaceutical applications based on its structural features.

Chemical Structure and Identifiers

The chemical compound features a core benzoic acid structure with a sulfonamide linkage. Its molecular formula has been established as C14H11ClFNO4S with a calculated molecular weight of 343.76 g/mol . The compound contains several key functional groups including a carboxylic acid (-COOH), a sulfonamide (-SO2NH-) linkage, and a halogenated aromatic ring with both chlorine and fluorine substitutions.

Nomenclature and Synonyms

The IUPAC name of the compound is 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid. It may also be referred to by alternative nomenclature such as "BENZOIC ACID, 4-[[[(3-CHLORO-4-FLUOROPHENYL)SULFONYL]AMINO]METHYL]-" in some databases and chemical catalogs . These various nomenclatures reflect different approaches to naming this complex structure while maintaining specificity about the molecular arrangement.

Structural Characteristics and Chemical Properties

The structural features of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid contribute significantly to its chemical behavior and potential applications. The compound incorporates multiple functional groups within a single molecular framework.

Core Structural Elements

The molecular architecture of this compound comprises several key structural elements:

  • A benzoic acid core with the carboxylic acid group at the para position

  • A methylene bridge (-CH2-) connecting to the sulfonamide nitrogen

  • A sulfonamide group (-SO2NH-) serving as a linking moiety

  • A 3-chloro-4-fluorophenyl substituent attached to the sulfonyl group

This structural arrangement creates a molecule with multiple reactive sites and distinctive chemical properties that differentiate it from other sulfonamide derivatives .

Physical and Chemical Properties

Based on its molecular structure, 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid would be expected to exhibit several key properties:

  • Limited water solubility due to its aromatic rings and halogen substituents

  • Acidic character imparted by the carboxylic acid group

  • Hydrogen bonding capacity through both the carboxylic acid and sulfonamide groups

  • Stability under normal laboratory conditions

  • Potential for forming salts with appropriate bases

These properties make the compound suitable for various applications in organic synthesis and potentially in pharmaceutical development.

SupplierCountryAdvantage Rating
Spectrum Info. Ltd.Ukraine53
EnamineUkraine67
Ryan Scientific, Inc.United States60
UkrOrgSynthesis Ltd.Ukraine38

This table shows the geographic distribution of suppliers, with a significant presence in Ukraine and the United States . The "Advantage Rating" likely refers to a metric used to evaluate supplier reliability, product quality, or other performance indicators.

Supply Chain Considerations

The concentration of suppliers in Ukraine may indicate regional expertise in synthesizing this particular compound or related sulfonamide derivatives. The presence of multiple suppliers suggests that the compound is produced in quantities sufficient for research purposes, though production scale may be limited compared to more widely used pharmaceutical ingredients.

Structural Relationships to Related Compounds

Examining the structural relationships between 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid and similar compounds provides insight into its potential properties and applications.

Comparison with Related Sulfonamide Derivatives

The compound shares structural similarities with other sulfonamide-containing benzoic acid derivatives, but differs in the specific substitution patterns and connectivity. Key structural differences include:

  • The position of the sulfonamide group relative to the carboxylic acid functionality

  • The specific halogen substitution pattern on the phenyl ring

  • The presence of a methylene linker between the benzoic acid core and the sulfonamide nitrogen

These structural variations likely influence properties such as solubility, metabolic stability, and potential biological activity.

Structure-Activity Relationship Considerations

In medicinal chemistry, the specific structural features of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid would contribute to its pharmacological profile:

These structure-activity considerations would be important in any medicinal chemistry program utilizing this compound or its derivatives.

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